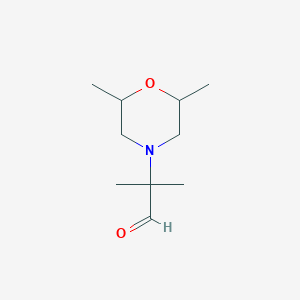

2-(2,6-Dimethylmorpholino)-2-methylpropanal

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(2,6-Dimethylmorpholino)-2-methylpropanal , also known as cis-2,6-Dimethylmorpholine (DMMP), is a versatile organic compound. Its chemical formula is C6H13NO , and it has a molecular weight of 115.17 g/mol . The compound features a morpholine ring with two methyl groups at positions 2 and 6.

Synthesis Analysis

The synthesis of 2-(2,6-Dimethylmorpholino)-2-methylpropanal involves several methods. One common approach is the reaction of 2,6-dimethylmorpholine with an appropriate aldehyde or ketone under suitable conditions. The resulting product is the desired compound .

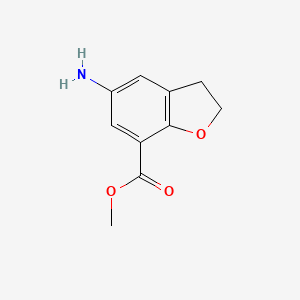

Molecular Structure Analysis

The molecular structure of 2-(2,6-Dimethylmorpholino)-2-methylpropanal consists of a six-membered morpholine ring with two methyl groups attached to the nitrogen atom. The aldehyde functional group is located at the adjacent carbon. The cis configuration refers to the relative positions of the methyl groups on the morpholine ring .

Physical And Chemical Properties Analysis

Scientific Research Applications

Stereocontrolled Synthesis

One application involves a highly stereocontrolled synthesis of (S)-(-)-3-(4-tert-Butyl)phenyl-1-N-(cis-2,6-dimethyl)morpholinyl-2-methylpropane via asymmetric Mannich reaction. This process, which employs cis-2,6-dimethylmorpholinemethylene immonium tetrachloroaluminate, leads to the production of chiral Mannich bases with nearly 100% enantiomeric excess (ee) (Vinković & Sunjic, 1997).

Electrochemical Fluorination

Another application is found in the electrochemical fluorination of N-containing carboxylic acids. Specifically, cis-2,6-dimethylmorpholine and its derivatives undergo electrochemical fluorination to yield various fluorinated products. This process also results in isomerization and the formation of seven-membered ring expanded products (Takashi et al., 1998).

Preparation Methods

2,6-Dimethylmorpholine is prepared from diisopropanolamine and concentrated phosphoric acid, under catalysis of phosphor-tungstate-molybdic heteropoly acid supported on silicon dioxide. This process yields a high concentration of cis-2,6-dimethylmorpholine (Huang Xiao-shan, 2009).

Proton Magnetic Resonance Studies

Commercial 2,6-dimethylmorpholine has been separated into cis- and trans-isomers for detailed proton magnetic resonance (PMR) studies. This separation and study help understand the structural configurations of these isomers (Booth & Gidley, 1965).

Block Copolymer Synthesis

There's also research on the use of reversible addition fragmentation chain transfer (RAFT) polymerization for the synthesis of well-defined homopolymers and block copolymers involving 2-acrylamido-2-methylpropane sulfonic acid and 4-acryloylmorpholine (NAM) (Bray et al., 2017).

Mechanism of Action

properties

IUPAC Name |

2-(2,6-dimethylmorpholin-4-yl)-2-methylpropanal |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2/c1-8-5-11(6-9(2)13-8)10(3,4)7-12/h7-9H,5-6H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSDOSIHLBOUADT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)C(C)(C)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,4-dimethoxyphenethyl)-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2421556.png)

![(4R)-4-benzyl-3-[(2S)-2-[(benzyloxy)methyl]butanoyl]-1,3-oxazolidin-2-one](/img/structure/B2421559.png)

![5-((3-Chlorophenyl)(4-(3-chlorophenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2421562.png)

![2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-ethyl-N-(m-tolyl)acetamide](/img/structure/B2421572.png)

![2-Chloro-3-[3-(trifluoromethyl)phenyl]quinolin-5-ol](/img/structure/B2421573.png)

![N-benzyl-N-(6-ethoxybenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2421575.png)